molecular formula C8H13NO2 B048851 acide octahydrocyclopenta[b]pyrrole-2-carboxylique CAS No. 118353-96-1

acide octahydrocyclopenta[b]pyrrole-2-carboxylique

Numéro de catalogue: B048851
Numéro CAS: 118353-96-1
Poids moléculaire: 155.19 g/mol
Clé InChI: OQHKEWIEKYQINX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Azabicyclo[3.3.0]octane-3-carboxylic acid, also known as 2-Azabicyclo[3.3.0]octane-3-carboxylic acid, is a useful research compound. Its molecular formula is C8H13NO2 and its molecular weight is 155.19 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Azabicyclo[3.3.0]octane-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Bridged-Ring - Bridged Bicyclo Compounds, Heterocyclic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Azabicyclo[3.3.0]octane-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azabicyclo[3.3.0]octane-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

ACE Inhibitors

One of the primary applications of 2-Azabicyclo[3.3.0]octane-3-carboxylic acid is in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, such as Ramipril. Ramipril is widely used to treat hypertension and heart failure. The synthesis involves the conversion of ABOCA into Ramipril through several chemical reactions, making it a crucial intermediate in cardiovascular medicine .

Orexin Receptor Antagonists

ABOCA derivatives have been identified as potential non-peptide antagonists of human orexin receptors (OX1 and OX2). These compounds are being investigated for their therapeutic potential in treating various disorders, including sleep disorders (e.g., narcolepsy and insomnia), eating disorders, and cognitive dysfunctions associated with psychiatric and neurological conditions . The ability to modulate orexin receptor activity presents a novel approach to managing these conditions.

Synthetic Routes

The synthesis of 2-Azabicyclo[3.3.0]octane-3-carboxylic acid can be achieved through various methods, including:

  • Anodic Oxidation : This method involves the oxidation of N-acyl-cyclopenta-pyrroles followed by cyanation and hydrolysis .
  • Thermal Rearrangement : Recent studies have explored thermally promoted rearrangements to produce structurally diverse derivatives from diazotetramic acids .

These synthetic pathways are essential for generating ABOCA and its derivatives for further pharmaceutical applications.

Case Study: Ramipril Synthesis

A detailed study on the synthesis of Ramipril from ABOCA was conducted, demonstrating the efficiency of using ABOCA as a starting material in producing this ACE inhibitor. The reaction conditions, yields, and purity of the final product were meticulously documented, showcasing the practical utility of ABOCA in pharmaceutical manufacturing .

Research on Orexin Antagonists

Research has shown that ABOCA derivatives exhibit significant antagonistic activity against orexin receptors, leading to potential applications in treating sleep-related disorders. Clinical trials are underway to evaluate their efficacy and safety profiles compared to existing treatments .

Data Table: Summary of Applications

ApplicationCompound/DrugTherapeutic Use
ACE InhibitorRamiprilHypertension, heart failure
Orexin Receptor AntagonistVarious ABOCA DerivativesSleep disorders, eating disorders

Mécanisme D'action

Target of Action

Octahydrocyclopenta[b]pyrrole-2-carboxylic acid, also known as 2-Azabicyclo[3,3,1] octanyl-3-formic acid or 2-Azabicyclo[3.3.0]octane-3-carboxylic acid, is a complex organic compound. It’s worth noting that similar compounds have been found to interact with various enzymes and receptors, influencing their activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

Activité Biologique

2-Azabicyclo[3.3.0]octane-3-carboxylic acid (ABOCA) is a bicyclic compound notable for its biological activity and its role as an intermediate in the synthesis of various pharmaceuticals, particularly angiotensin-converting enzyme (ACE) inhibitors like ramipril. This article explores the biological activities associated with ABOCA, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

ABOCA features a unique bicyclic structure that includes a nitrogen atom, which contributes to its biological activity. Its molecular formula is C₇H₁₃NO₂, and it contains a carboxylic acid functional group at the 3-position of the bicyclic system. This structural configuration allows it to mimic neurotransmitters, enhancing its potential as a therapeutic agent.

Pharmacological Effects

ABOCA has been studied for various pharmacological effects, including:

  • ACE Inhibition : ABOCA is a precursor in the synthesis of ramipril, an effective ACE inhibitor used to manage hypertension and heart failure by preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor .
  • Analgesic and Anti-inflammatory Properties : Compounds derived from ABOCA have demonstrated analgesic and anti-inflammatory effects, making them candidates for pain management therapies.
  • Orexin Receptor Antagonism : Certain derivatives of ABOCA have shown promise as non-peptide antagonists of orexin receptors, which could be beneficial in treating disorders such as sleep apnea and obesity .

Interaction Studies

Research has focused on the binding affinity and efficacy of ABOCA in inhibiting ACE activity. Various biochemical assays have been employed to evaluate these interactions, revealing significant inhibition rates comparable to established ACE inhibitors .

Synthesis Methods

The synthesis of 2-azabicyclo[3.3.0]octane-3-carboxylic acid typically involves several steps:

  • Cycloaddition Reactions : These reactions are often used to construct the bicyclic framework.
  • Ring-Opening Reactions : Employed to introduce functional groups such as the carboxylic acid.
  • Asymmetric Synthesis : Techniques such as chiral separation methods are utilized to produce specific enantiomers with enhanced biological activity .

Case Studies

StudyFindings
Santos et al. (2007)Investigated structural requirements for effective ACE inhibition, highlighting ABOCA's role in drug design .
Dondas et al. (2016)Demonstrated the synthesis of various derivatives exhibiting significant agonist activity at κ-opioid receptors, suggesting potential applications in pain management .
EP Patent 2164847Described ABOCA derivatives as potential treatments for cognitive dysfunctions by antagonizing orexin receptors .

Propriétés

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8(11)7-4-5-2-1-3-6(5)9-7/h5-7,9H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHKEWIEKYQINX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(NC2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

(2S,3aS,6aS)-1-(S)-2-(methoxycarbonylamino)-3-methylbutanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid was synthesized in a similar manner as (2S,3aS,6aS)-1-((2S,3S)-2-(methoxycarbonylamino)-3-methylpentanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid substituting (2S,3S)-2-(methoxycarbonylamino)-3-methylpentanoic acid with (S)-2-(methoxycarbonylamino)-3-methylbutanoic acid. LCMS-ESI+ calc'd for C15H25N2O5: 313.17. Found: 313.12.
Name
(2S,3aS,6aS)-1-((2S,3S)-2-(methoxycarbonylamino)-3-methylpentanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of commercially available (2S,3aS,6aS)-benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride (4.70 g, 16.68 mmol) in methylene chloride (42 mL) was added Di-tert-butyl dicarbonate (7.28 g, 33.36 mmol), N,N-diisopropylethylamine (5.82 mL, 33.36 mmol) and 4-(Dimethylamino)pyridine (0.20 g, 1.67 mmol). The solution was stirred under air for 16 hours. Upon completion, the reaction was concentrated in vacuo, diluted in ethyl acetate, and washed with 1N HCl. The aqueous layers were backextracted twice with ethyl acetate and the combined organic layers were dried over sodium sulfate, filtered and concentrated. The resulting residue was purified by silica gel chromatography (5-40% ethyl acetate in hexanes) to afford (2S,3aS,6aS)-1-tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid which was used without further purification. MS (ESI) m/z 368.47 [M+Na]+.
Quantity
7.28 g
Type
reactant
Reaction Step One
Quantity
5.82 mL
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azabicyclo[3.3.0]octane-3-carboxylic acid
Reactant of Route 2
2-Azabicyclo[3.3.0]octane-3-carboxylic acid
Reactant of Route 3
2-Azabicyclo[3.3.0]octane-3-carboxylic acid
Reactant of Route 4
2-Azabicyclo[3.3.0]octane-3-carboxylic acid
Reactant of Route 5
2-Azabicyclo[3.3.0]octane-3-carboxylic acid
Reactant of Route 6
2-Azabicyclo[3.3.0]octane-3-carboxylic acid
Customer
Q & A

Q1: How does 2-Azabicyclo[3.3.0]octane-3-carboxylic acid, specifically its derivative ramipril, exert its antihypertensive effect?

A1: Ramipril itself is a prodrug. It is metabolized in the liver to its active form, ramiprilat, which acts as a potent and long-lasting ACE inhibitor. [, , ] By inhibiting ACE, ramiprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. [, , , ] This leads to a decrease in peripheral vascular resistance and a reduction in blood pressure. []

Q2: Does ramipril affect other components of the renin-angiotensin-aldosterone system (RAAS)?

A2: Yes, ramipril treatment leads to an increase in plasma renin activity and a slight decrease in aldosterone plasma levels. [] This is expected as ACE inhibition disrupts the negative feedback loop within the RAAS.

Q3: Does ramipril exhibit tissue-specific ACE inhibition?

A3: Research suggests that ramipril, after being metabolized to ramiprilat, exerts long-lasting ACE inhibition in various tissues, including the plasma, lung, kidney, aorta, mesenteric artery, heart, hypophysis, and medulla oblongata. [] The inhibition in the kidney and mesenteric artery persists even after the discontinuation of treatment, potentially contributing to the long-term antihypertensive effects. []

Q4: What is the molecular formula and weight of 2-Azabicyclo[3.3.0]octane-3-carboxylic acid?

A4: While the provided research focuses heavily on derivatives, the molecular formula of 2-Azabicyclo[3.3.0]octane-3-carboxylic acid is C8H13NO2, and its molecular weight is 155.19 g/mol. Spectroscopic data is not explicitly provided in the research excerpts.

Q5: Are there any specific stability concerns with 2-Azabicyclo[3.3.0]octane-3-carboxylic acid derivatives, particularly ramipril?

A5: Research highlights the need for stable pharmaceutical compositions of 2-azabicyclo[3.3.0]octane-3-carboxylic acid derivatives like ramipril. [] Formulations often incorporate lubricants and external excipients to enhance stability. []

Q6: Can ramipril cross the blood-brain barrier?

A6: While ramipril's ability to cross the blood-brain barrier is not extensively discussed in the provided research, one study found that both ramiprilat and its prodrug ramipril were detected in rat cerebrospinal fluid after intravenous or intraperitoneal injections. [] This suggests that these compounds can, to some extent, penetrate the blood-brain barrier.

Q7: Were any specific drug delivery strategies investigated for 2-Azabicyclo[3.3.0]octane-3-carboxylic acid derivatives?

A7: One study explored the development of bilayer tablets containing ramipril for immediate release and metoprolol succinate for sustained release. [] This formulation aimed to provide both immediate and prolonged therapeutic effects.

Q8: What synthetic approaches are employed in the synthesis of 2-Azabicyclo[3.3.0]octane-3-carboxylic acid and its derivatives?

A8: The research highlights various synthetic strategies, including diastereoselective synthesis, [] utilizing L-serine as a starting material, [, ] and employing Michael reactions followed by hydrogenation and cyclization. [, ] Furthermore, the research mentions utilizing industrial waste materials, specifically the benzyl ester of (all-R)-2-azabicyclo[3.3.0]octane-3-carboxylic acid, as starting points for synthesizing new chiral compounds. [, , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.